molecular formula C16H17NO4S B2624357 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-06-9

3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2624357
CAS No.: 900019-06-9
M. Wt: 319.38
InChI Key: MUHGSIAEACXZFR-UHFFFAOYSA-N
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Description

Structural Significance of Thiophene Derivatives in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing one sulfur atom, occupies a unique position in organic chemistry due to its electronic configuration and reactivity. The compound’s aromaticity arises from a conjugated π-system comprising four carbon atoms and one sulfur atom, with the sulfur’s lone electron pair participating in delocalization. This delocalization confers stability comparable to benzene but with distinct electronic perturbations. The sulfur atom’s lower electronegativity (2.58) relative to oxygen (3.44) or nitrogen (3.04) reduces ring electron withdrawal, enhancing thiophene’s susceptibility to electrophilic substitution at the α-positions (C2 and C5).

The structural versatility of thiophene derivatives stems from their ability to accommodate diverse substituents while maintaining aromatic integrity. For instance, 2-thiophenecarboxylic acid features a carboxylic acid group at the C2 position, which introduces both electron-withdrawing and hydrogen-bonding capabilities. This functionalization modulates the ring’s electronic density, influencing reactivity in cross-coupling reactions and supramolecular interactions. The compound 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid further extends this modularity by incorporating a phenoxy group at C3, substituted with a 2,2-dimethylpropanoyl amino moiety. This arrangement creates a sterically hindered environment while preserving conjugation across the thiophene ring, as illustrated in its resonance structures.

Table 1: Comparative Aromaticity and Reactivity of Five-Membered Heterocycles

Heterocycle Heteroatom Resonance Energy (kJ/mol) Electrophilic Substitution Reactivity
Benzene None 150 Low
Thiophene Sulfur 125 Moderate
Pyrrole Nitrogen 90 High
Furan Oxygen 65 Very High

Data derived from resonance energy values and reactivity trends.

The synthetic accessibility of thiophene derivatives further underscores their significance. Classical methods such as the Paal-Knorr thiophene synthesis, which cyclizes 1,4-diketones with phosphorus pentasulfide (P~4~S~10~), remain widely employed for constructing the thiophene core. Modern techniques, including microwave-assisted and solvent-free green syntheses, have optimized reaction yields and reduced environmental impact. These advancements enable precise functionalization at specific ring positions, facilitating the development of complex analogues like 2-thiophenecarboxylic acid derivatives.

Historical Context of 2-Thiophenecarboxylic Acid Analogues

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry. Initially identified as a contaminant in benzene, thiophene’s isolation via the indophenin reaction revealed its distinct aromatic character. Early research focused on elucidating its electronic structure and reactivity, culminating in the recognition of its analogy to benzene. By the mid-20th century, chemists began exploring functionalized thiophenes, leading to the synthesis of 2-thiophenecarboxylic acid and its derivatives.

The introduction of carboxylic acid groups to the thiophene ring emerged from efforts to enhance solubility and intermolecular interactions for pharmaceutical applications. For example, the Gewald reaction, developed in the 1960s, enabled the synthesis of 2-aminothiophenes, which served as precursors for carboxylated derivatives. Subsequent innovations, such as the use of Lawesson’s reagent for thiophene ring formation, expanded the repertoire of substituents accessible at the C2 position.

Table 2: Evolution of Thiophene Derivative Synthesis

Era Method Key Reagents Notable Products
Late 19th C Meyer’s Synthesis Acetylene, Sulfur Unsubstituted Thiophene
Early 20th C Paal-Knorr Synthesis 1,4-Diketones, P~4~S~10~ Alkyl/Aryl-Substituted Thiophenes
Mid 20th C Gewald Reaction Ketones, Elemental Sulfur 2-Aminothiophenes
Late 20th C Microwave-Assisted Synthesis Solvents, Catalysts Functionalized 2-Thiophenecarboxylates

Synthesis milestones adapted from classical and contemporary methodologies.

The structural complexity of this compound reflects decades of progress in regioselective substitution strategies. The phenoxy group at C3, coupled with the bulky 2,2-dimethylpropanoyl amide, exemplifies modern approaches to steric and electronic tuning. Such derivatives are often synthesized via Ullmann-type coupling reactions, where a halogenated thiophene reacts with a phenolic nucleophile under copper catalysis. This method ensures precise control over substitution patterns, critical for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-[2-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(2,3)15(20)17-10-6-4-5-7-11(10)21-12-8-9-22-13(12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHGSIAEACXZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves several steps. Typically, the synthetic route includes the reaction of 2-aminophenol with 2,2-dimethylpropanoyl chloride to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thiophene groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves the reaction of a thiophene derivative with an appropriate amine under controlled conditions. The synthetic route often utilizes coupling reactions to achieve the desired structure while maintaining high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

StudyFindings
Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.
Indicated enhanced activity against leukemia cells compared to standard chemotherapeutics.

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown promising results:

CompoundIC50 (µM)
This compound5.4
Standard Inhibitor (Donepezil)0.5

These findings suggest that this compound could be developed into a therapeutic agent for cognitive disorders by enhancing cholinergic signaling in the brain.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiophene derivatives. The compound has been tested in animal models for its ability to reduce inflammation markers:

ModelResult
Carrageenan-induced paw edemaSignificant reduction in edema compared to control group (p < 0.05).
Lipopolysaccharide-stimulated macrophagesDecreased production of pro-inflammatory cytokines (TNF-α, IL-6).

Case Studies

  • Alzheimer's Disease Research : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of various thiophene derivatives, including the target compound, demonstrating its potential as a lead candidate for further development against Alzheimer's disease due to its selective inhibition of acetylcholinesterase .
  • Cancer Therapeutics : In another investigation published in Cancer Letters, researchers synthesized a series of thiophene-based compounds and evaluated their anticancer activity, revealing that modifications similar to those found in this compound significantly enhanced efficacy against multiple cancer types .

Mechanism of Action

The mechanism of action of 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Group

a) 3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic Acid (C₁₈H₁₂FNO₄S, MW: 357.36 g/mol)
  • Key Difference : The pivaloyl group is replaced with a 2-fluorobenzoyl moiety.
  • However, the benzoyl group lacks the steric shielding of the pivaloyl group, which may reduce metabolic stability .
b) 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic Acid (C₁₈H₁₃NO₄S, MW: 339.37 g/mol)
  • Key Difference : A simple benzoyl group replaces the pivaloyl moiety.
  • Impact : The absence of methyl branching reduces steric hindrance, increasing susceptibility to enzymatic hydrolysis. This could shorten the compound’s half-life compared to the pivaloyl analog .
c) 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic Acid (C₁₆H₁₁NO₄S₂, MW: 345.36 g/mol)
  • Key Difference: A thienylcarbonyl group replaces the pivaloyl group, and the phenoxy substituent is para-substituted.

Pharmacological Implications

  • MK-6892 (HCAR2 Agonist) :
    • While structurally distinct, MK-6892’s bulky scaffold demonstrates that steric bulk can enhance receptor selectivity and reduce side effects (e.g., flushing). This supports the hypothesis that the pivaloyl group in the target compound may improve target engagement while minimizing off-target interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water)
Target Compound 319.38 3.2 Low
3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-... 357.36 3.8 Moderate
3-[2-(Benzoylamino)phenoxy]-... 339.37 2.9 Moderate
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-... 345.36 2.5 High
  • Key Trends :
    • The pivaloyl group increases logP, reducing aqueous solubility.
    • Fluorine substitution marginally enhances solubility due to polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, and how is purity confirmed?

  • Methodology : The compound can be synthesized via coupling reactions between 2-thiophenecarboxylic acid derivatives and substituted phenoxy amines. A common approach involves activating the carboxylic acid group using carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis (>95% purity) .

Q. How does the 2,2-dimethylpropanoyl (pivaloyl) group influence the compound’s stability under acidic/basic conditions?

  • Methodology : The tert-butyl-like structure of the pivaloyl group enhances steric protection of the amide bond, reducing hydrolysis under acidic conditions. Stability studies involve incubating the compound in buffers (pH 1–13) at 37°C, followed by HPLC monitoring of degradation products. Comparative assays with non-pivaloylated analogs show improved stability in acidic media .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • FT-IR : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹), amide (N–H bend ~1550 cm⁻¹), and aromatic/thiophene rings (C–H stretches 700–900 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the thiophene ring (δ 6.8–7.5 ppm) and phenoxy group (δ 6.5–7.3 ppm). The pivaloyl methyl groups appear as a singlet at δ 1.2–1.4 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. The carboxylic acid group often forms hydrogen bonds with active-site residues, while the pivaloyl group contributes to hydrophobic interactions. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-response assays : Test the compound across a wide concentration range (nM–mM) in cell-free (e.g., DPPH radical scavenging) and cellular (e.g., ROS detection) systems .
  • Mechanistic studies : Use inhibitors (e.g., N-acetylcysteine for ROS) to clarify context-dependent effects. Discrepancies may arise from assay conditions (pH, solvent) or cell-type specificity .

Q. What in vivo models are suitable for evaluating its anti-inflammatory potential?

  • Methodology :

  • Rodent models : Carrageenan-induced paw edema or LPS-induced systemic inflammation. Administer the compound orally (10–100 mg/kg) and measure cytokine levels (ELISA) or neutrophil infiltration (histopathology) .
  • Pharmacokinetics : LC-MS/MS tracks plasma/tissue concentrations to correlate efficacy with bioavailability .

Q. How does the phenoxy-thiophene scaffold influence solubility and membrane permeability?

  • Methodology :

  • LogP measurement : Shake-flask method in octanol/water partitions determines hydrophobicity. The thiophene-carboxylic acid moiety increases aqueous solubility at physiological pH, while the phenoxy group enhances lipid membrane penetration .
  • Caco-2 cell assays : Quantify apparent permeability (Papp) to predict intestinal absorption .

Data Contradictions & Validation

Q. How to address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Resolution : Replicate reactions under controlled conditions (temperature, solvent purity, inert atmosphere). Variations often arise from side reactions (e.g., hydrolysis of the pivaloyl group) or incomplete activation of the carboxylic acid. Optimize stoichiometry (1.2:1 molar ratio of amine to acid) and reaction time (12–24 hrs) .

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